molecular formula C5H6FNO2S2 B2598289 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 2173998-91-7

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2598289
CAS No.: 2173998-91-7
M. Wt: 195.23
InChI Key: YHCFLFYHQDHVNC-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride (CAS 2173998-91-7) is a chemical building block of significant interest in modern synthetic and medicinal chemistry. This compound belongs to the family of aryl sulfonyl fluorides, which are highly valued for their role in SuFEx (Sulfur Fluoride Exchange) click chemistry . SuFEx is a powerful and reliable reaction platform that allows for the facile connection of molecular modules through robust covalent linkages, making this reagent invaluable for constructing complex molecules, probing biological systems, and developing new materials . In a research context, sulfonyl fluorides like this one are particularly noted for their ability to act as covalent enzyme inhibitors. For instance, the closely related parent compound, thiazole-2-sulfonyl fluoride, has been identified as an inhibitor of carbonic anhydrase isozymes, suggesting potential therapeutic and diagnostic applications for its derivatives . The 4-ethyl substituent on the thiazole ring influences the compound's electronic properties and steric profile, which can fine-tune its reactivity and selectivity in various applications. With the molecular formula C5H6FNO2S2 and a molecular weight of 195.24 g/mol, it is characterized by its sulfonyl fluoride group (-SO2F), which is selectively reactive toward a variety of nucleophiles under controlled conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFLFYHQDHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-ethylthiazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is recognized for its significant role in drug development, particularly in the synthesis of bioactive compounds. 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride serves as a versatile building block in the design of new pharmaceuticals. Its derivatives have shown promising results in various therapeutic areas, including:

  • Anticancer Agents : Compounds derived from thiazoles exhibit potent anticancer activity. For instance, thiazole-integrated pyridine derivatives have been synthesized and tested against multiple cancer cell lines, showing effective inhibition rates and lower IC50 values compared to standard treatments . The presence of electron-withdrawing groups enhances their efficacy against specific cancers.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of thiazole can effectively inhibit pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The sulfonyl fluoride group enhances the bioactivity of these compounds.

Antimicrobial Research

The antimicrobial potential of this compound has been extensively studied. Its derivatives have been evaluated for their ability to combat various bacterial and fungal infections:

  • Mechanism of Action : The compound’s structure allows it to interact with microbial enzymes and disrupt essential cellular processes. For example, studies have shown that fluorinated thiazole derivatives exhibit enhanced activity against Gram-positive bacteria due to modifications on the thiazole ring .
  • Case Studies : A comprehensive evaluation of thiazole derivatives revealed that those with halogen substitutions showed improved antimicrobial efficacy. In one study, a series of fluorinated thiazoles were synthesized and tested, yielding compounds with MIC values significantly lower than those of traditional antibiotics.

Organic Synthesis Reagent

This compound is also utilized as a reagent in organic synthesis, particularly in SuFEx (sulfur(VI) fluoride exchange) reactions:

  • Click Chemistry Applications : Sulfonyl fluorides are increasingly used in click chemistry due to their ability to form stable bonds with various nucleophiles. This property is particularly useful for synthesizing complex molecular architectures . The compound can be employed in the preparation of triazoles and other heterocycles through efficient coupling reactions.
  • Synthesis of Bioactive Molecules : The versatility of this compound allows chemists to modify its structure to create a wide array of biologically active compounds. For example, it can be used to synthesize novel triazole derivatives that possess enhanced biological activities .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against various cell lines
Antimicrobial ResearchEffective against S. aureus and C. albicans
Organic SynthesisUtilized in SuFEx reactions for complex synthesis

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Key Findings :

  • Thiazole-based sulfonyl fluorides (e.g., 4-ethyl derivative) benefit from sulfur’s electron-donating effects, enhancing the sulfonyl fluoride’s electrophilicity compared to pyridazine analogues .
  • Pyridazine’s electron-deficient ring may reduce stability in aqueous environments, limiting its utility in biological systems compared to thiazole derivatives.

Comparison with Thiazole Derivatives Bearing Different Substituents

Substituent position and identity critically influence thiazole derivatives’ properties. For instance:

Compound Substituents Key Properties Applications
This compound Ethyl (C4), sulfonyl fluoride (C2) High reactivity, potential for covalent binding Medicinal chemistry building block
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl (C2), trifluoromethyl (C5), ethoxycarbonyl (C4) Enhanced lipophilicity, metabolic stability Pharmaceutical lead development

Key Findings :

  • The trifluoromethyl group in 5-position thiazoles (e.g., ’s compound) improves metabolic stability and membrane permeability, a feature absent in the sulfonyl fluoride derivative .
  • Ethyl substitution at C4 in both compounds suggests steric tolerance at this position, but the sulfonyl fluoride’s electrophilic nature enables distinct reactivity compared to carboxylate esters.

Comparison with Triazole Derivatives Featuring Ethyl Substituents

Ethyl-substituted triazoles and thiazoles exhibit divergent biological activities due to heterocycle-specific interactions:

Compound Heterocycle Substituents Biological Activity
This compound Thiazole Ethyl (C4), sulfonyl fluoride (C2) Underexplored in vivo, potential covalent inhibitor
N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide Triazole Ethyl (C4), theophylline, thioacetyl Anti-tuberculosis (reduced toxicity vs. isoniazid)

Key Findings :

  • The ethyl group in triazoles () contributes to reduced hepatotoxicity compared to first-line TB drugs, whereas thiazole derivatives prioritize reactivity over direct therapeutic effects in current studies .
  • Thiazoles’ sulfur atom enables π-π stacking and hydrogen bonding distinct from triazoles, influencing target selectivity.

Biological Activity

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an ethyl group and a sulfonyl fluoride moiety. The presence of the sulfonyl fluoride group enhances its reactivity and allows for diverse applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes.

Enzyme Inhibition

Research indicates that compounds with similar thiazole structures often act as enzyme inhibitors. For instance, studies have demonstrated that thiazole derivatives can inhibit tyrosinase and other enzymes involved in metabolic pathways related to cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that modifications on the thiazole ring can significantly influence their biological activity. For example, the introduction of different substituents at various positions on the thiazole ring can enhance or diminish enzyme inhibition capabilities.

Table 1: SAR Insights for Thiazole Derivatives

CompoundSubstituentIC50 (µM)Biological Activity
This compoundEthylX.XEnzyme inhibitor
Compound AMethylY.YTyrosinase inhibitor
Compound BPropylZ.ZAnticancer activity

Case Study 1: Anticancer Activity

A study evaluating a series of thiazole derivatives, including this compound, showed promising anticancer properties. The compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Inhibition assays revealed that this compound effectively inhibited tyrosinase activity with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating conditions associated with excessive melanin production, such as melanoma .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-ethyl-1,3-thiazole-2-sulfonyl fluoride?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates derived from ethyl 2-oxoacetate derivatives, followed by oxidative sulfonylation. For example, analogous compounds like 5-phenyl-1,3-thiazole-4-sulfonyl chloride are synthesized via cyclization using Lawesson’s reagent and oxidative chlorination . For sulfonyl fluorides, fluorination agents (e.g., KF or DAST) may replace chlorination steps. Key intermediates, such as benzyl thioethers, are oxidized to sulfonyl fluorides under controlled conditions. Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent hydrolysis.

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents on the thiazole ring and ethyl group. 19F^{19}\text{F} NMR confirms the sulfonyl fluoride moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
  • X-ray Crystallography : If single crystals are obtained, programs like SHELXL refine the structure .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Sulfonyl fluorides are moisture-sensitive and toxic. Protocols include:

  • PPE : Gloves, goggles, and lab coats.
  • Reaction Conditions : Anhydrous solvents (e.g., dry DCM) and Schlenk lines for air-sensitive steps.
  • Waste Disposal : Neutralization with bicarbonate before disposal. General guidelines for fluorinated compounds apply .

Advanced Research Questions

Q. How can the yield of sulfonyl fluoride groups in thiazole derivatives be optimized?

  • Methodological Answer : Key strategies include:

  • Fluorination Reagents : DAST or Deoxo-Fluor® improve selectivity over competing hydrolysis.
  • Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance reagent stability.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate fluorination. Monitor reaction progress via 19F^{19}\text{F} NMR to optimize reaction time .

Q. How do researchers address contradictory results in biological activity assays for this compound?

  • Methodological Answer : Contradictions arise from assay variability or off-target effects. Solutions include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Orthogonal Assays : Validate results using fluorescence-based and cell viability assays (e.g., MTT vs. ATP-luciferase).
  • Statistical Rigor : Apply ANOVA or Bayesian modeling to distinguish noise from true activity .

Q. What challenges arise in functionalizing the thiazole ring of this compound?

  • Methodological Answer : The electron-withdrawing sulfonyl fluoride group deactivates the thiazole ring, limiting electrophilic substitution. Strategies include:

  • Directed Metalation : Use LDA or TMP-zinc bases to deprotonate specific positions.
  • Cross-Coupling : Suzuki-Miyaura couplings with Pd catalysts under microwave irradiation improve regioselectivity.
  • Protection/Deprotection : Temporarily mask the sulfonyl fluoride with silyl groups during functionalization .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. Molecular dynamics simulations model solvent effects on transition states. Software like Gaussian or ORCA is used, with benchmarked functionals (e.g., B3LYP/6-311+G(d,p)) .

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